5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde
CAS No.: 1707605-06-8
Cat. No.: VC2748142
Molecular Formula: C10H10F2N2O
Molecular Weight: 212.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1707605-06-8 |
---|---|
Molecular Formula | C10H10F2N2O |
Molecular Weight | 212.2 g/mol |
IUPAC Name | 5-(3,3-difluoropyrrolidin-1-yl)pyridine-2-carbaldehyde |
Standard InChI | InChI=1S/C10H10F2N2O/c11-10(12)3-4-14(7-10)9-2-1-8(6-15)13-5-9/h1-2,5-6H,3-4,7H2 |
Standard InChI Key | ONPDFJGKRVXEAR-UHFFFAOYSA-N |
SMILES | C1CN(CC1(F)F)C2=CN=C(C=C2)C=O |
Canonical SMILES | C1CN(CC1(F)F)C2=CN=C(C=C2)C=O |
Introduction
Chemical Properties and Structure
Basic Identification Information
5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde is uniquely identified by its Chemical Abstracts Service (CAS) registry number 1707605-06-8. This identification serves as a definitive reference point for this specific chemical structure in scientific literature and databases .
Structural Characteristics
The molecular structure of 5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde consists of a pyrrolidine ring with two fluorine atoms at the 3-position, connected to a picolinaldehyde moiety at the 5-position of the pyridine ring. This arrangement creates a compact yet functionally diverse molecule with multiple potential interaction sites.
Physicochemical Properties
The comprehensive physicochemical profile of 5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde provides insights into its behavior in various chemical and biological systems. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of 5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde
The molecular weight of 212 g/mol places this compound within the optimal range for drug-like molecules according to Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties. The presence of two fluorine atoms contributes to the compound's unique electronic properties and potentially affects its metabolic stability.
Structural Comparison
Synthesis and Characterization
Analytical Characterization
Characterization of 5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde would typically involve multiple analytical techniques to confirm its structure and purity. These techniques might include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F NMR)
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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Elemental analysis
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X-ray crystallography (if crystalline material is available)
NMR spectroscopy would be particularly valuable for confirming the structure, with 19F NMR providing specific information about the fluorine environments in the molecule. Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the structure.
Comparison with Related Compounds
Structural Analogs
To better understand the unique properties and potential applications of 5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde, it is informative to compare it with structurally related compounds. Table 2 presents a comparison of key parameters between this compound and its structural analogs.
Table 2: Comparison of 5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde with Structural Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | Ring System | Key Differences |
---|---|---|---|---|
5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde | C10H10F2N2O | 212.00 | Pyrrolidine | Reference compound |
5-(3,3-Difluoropiperidin-1-yl)picolinaldehyde | C11H12F2N2O | 226.22 | Piperidine | Six-membered ring vs. five-membered ring |
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